molecular formula C17H19N3O B8758533 (4-Aminophenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 79834-39-2

(4-Aminophenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B8758533
M. Wt: 281.35 g/mol
InChI Key: QPPABRGJQWIDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08258138B2

Procedure details

To a stirred suspension of 4-aminobenzoic acid (5 g, 36.5 mmol) in acetonitrile (100 ml) was added 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (7.67 g, 40.2 mmol), hydroxybenzotriazole hydrate (0.49 g, 3.65 mmol), 1-phenylpiperazine (11.2 ml, 3.65 mmol) followed by triethylamine (12.8 ml, 91.3 mmol) and the reaction mixture was stirred at room temperature for 16 hours. The reaction was diluted with the addition of water and the resulting aqueous mixture extracted using dichloromethane (3×100 ml). The organics were combined, dried over magnesium sulfate and concentrated in vacuo. The resulting residue was purified by flash column chromatography (SiO2) eluting with ethylacetate/dichloromethane (1:1) to afford the title compound as an off white solid. HPLC retention time 7.1 min. Mass spectrum (ES+) m/z 282 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step Two
Name
hydroxybenzotriazole hydrate
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.Cl.C(N=C=NCCCN(C)C)C.O.OC1C2N=NNC=2C=CC=1.[C:34]1([N:40]2[CH2:45][CH2:44][NH:43][CH2:42][CH2:41]2)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.C(N(CC)CC)C>C(#N)C.O>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:43]2[CH2:44][CH2:45][N:40]([C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[CH2:41][CH2:42]2)=[O:8])=[CH:9][CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
7.67 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
hydroxybenzotriazole hydrate
Quantity
0.49 g
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Name
Quantity
11.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Step Three
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (SiO2)
WASH
Type
WASH
Details
eluting with ethylacetate/dichloromethane (1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(=O)N1CCN(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.